5-Bromo-2-(piperidin-4-yloxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUHOECMLFFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Derivative Design
Elucidation of Key Structural Features for Biological Activity
The biological activity of derivatives based on the 5-Bromo-2-(piperidin-4-yloxy)pyridine scaffold is intrinsically linked to its distinct structural components: the pyridine (B92270) core, the bromine substituent, and the piperidin-4-yloxy group. Each feature plays a crucial role in molecular interactions with biological targets.
The core structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts an electron-deficient character to the ring, which is a key feature in many biologically active molecules. nih.gov The pyridine unit is a common motif in FDA-approved drugs and is recognized for its ability to participate in various biological interactions. nih.gov
The bromine atom at position 5 is not merely a synthetic handle but also an important contributor to the molecule's electronic properties and binding capabilities. It acts as an effective leaving group in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the straightforward synthesis of a diverse library of analogs. Furthermore, the bromine substituent can engage in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its target protein.
The piperidin-4-yloxy group provides a flexible, three-dimensional character to the otherwise planar pyridine ring. This group, consisting of a six-membered aliphatic ring linked by an oxygen atom, introduces hydrogen-bonding capacity and conformational flexibility. This flexibility allows the molecule to adopt optimal conformations to fit into a protein's binding pocket. In the context of kinase inhibition, this scaffold has been instrumental. Specifically, it has been identified as a valuable precursor for Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) inhibitors, where it helps to stabilize the DFG-out conformation of the kinase through cation-π interactions.
| Feature | Description | Role in Biological Activity |
| Pyridine Core | Six-membered aromatic ring with one nitrogen atom. | Electron-deficient character, common pharmacophore, participates in various biological interactions. |
| Bromine Substituent | Halogen atom at position 5 of the pyridine ring. | Facilitates synthetic diversification via cross-coupling; potential for halogen bonding interactions with target proteins. |
| Piperidin-4-yloxy Group | A six-membered aliphatic ring connected via an oxygen linker. | Provides conformational flexibility, hydrogen bonding capacity, and is key for specific interactions like stabilizing kinase conformations. |
Positional Isomerism and Substituent Effects on the Pyridine Ring
The arrangement and nature of substituents on the pyridine ring are critical determinants of a compound's biological profile. Positional isomerism, which involves changing the location of substituents, can significantly alter a molecule's shape, electronic distribution, and, consequently, its interaction with biological targets. nih.gov
For the this compound scaffold, the specific 2,5-substitution pattern is crucial. The ether linkage at the 2-position and the bromine at the 5-position create a distinct electronic and steric profile. Moving the piperidin-4-yloxy group to other positions, such as 3 or 4, would drastically change the geometry of the molecule and its ability to interact with target residues. Studies on other pyridine derivatives have shown that shifting the substitution position from meta to ortho or para can cause a bathochromic shift in absorption and fluorescence emission, indicating a change in the molecule's electronic properties. nih.gov
Replacing the bromine atom at the 5-position with other substituents would also modulate activity. Research on various pyridine derivatives indicates that the nature of the substituent is paramount. For instance, the introduction of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) has been shown to enhance the antiproliferative activity of certain pyridine compounds. nih.gov Conversely, replacing the bromine with larger, bulkier groups might lead to steric hindrance, potentially decreasing biological activity. nih.gov The effect of various substituents on the pyridine ring is summarized in the table below, based on general findings for pyridine derivatives.
| Position | Original Substituent | Potential Modification | Predicted Impact on Activity | Rationale |
| 5 | Bromo (-Br) | Aryl or Heteroaryl groups | Potential for increased affinity | Can form additional π-π stacking or hydrophobic interactions. |
| 5 | Bromo (-Br) | Hydrogen (-H) | Likely decrease in activity | Loss of halogen bonding capability and a key synthetic handle. |
| 5 | Bromo (-Br) | Hydroxyl (-OH) or Amino (-NH2) | Potential for increased activity | Introduction of hydrogen bond donor/acceptor capabilities. nih.gov |
| 2 | Piperidin-4-yloxy | Piperidin-3-yloxy (Isomer) | Altered activity/selectivity | Change in the vector and presentation of the piperidine (B6355638) ring. |
Modifications and Substitutions on the Piperidine Ring and its Impact on Activity
The piperidine ring itself offers numerous avenues for modification to fine-tune the pharmacological properties of the parent compound. nih.gov Substitutions on either the nitrogen or the carbon atoms of the piperidine ring can influence potency, selectivity, and pharmacokinetic properties. researchgate.net
Introducing substituents onto the carbon atoms of the piperidine ring can impact how the moiety fits into a binding pocket. For example, in studies of other piperidine-containing molecules, para-substitution on a phenyl-piperidine ring was found to be preferable to meta-substitution for monoamine oxidase (MAO) inhibition, and the addition of a hydroxyl group enhanced this inhibitory effect. nih.gov
The nitrogen atom of the piperidine ring is a particularly attractive point for modification. It can be functionalized with a wide variety of groups to explore new interactions with the target protein or to modulate the physicochemical properties of the compound, such as solubility and cell permeability. For instance, substituting the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity for MAO-B inhibition in some series. nih.gov Conversely, converting a piperidine ring to a piperazine (B1678402) by introducing a second nitrogen atom has been observed to decrease MAO-A affinity in certain scaffolds. nih.gov
| Modification Site | Type of Modification | Potential Impact | Rationale |
| Piperidine Nitrogen | Alkylation (e.g., with methyl, ethyl) | Modulated potency and selectivity | Alters basicity and steric profile, potentially forming new hydrophobic interactions. |
| Piperidine Nitrogen | Acylation | Reduced basicity, altered solubility | Introduces a hydrogen bond acceptor and can change pharmacokinetic properties. |
| Piperidine Carbons | Hydroxylation | Increased polarity, new H-bonding sites | Can improve solubility and introduce specific interactions with the target. nih.gov |
| Piperidine Carbons | Introduction of bulky groups | Potential for steric clash or improved fit | Can enhance selectivity depending on the topology of the binding site. |
| Piperidine Ring | Replacement with Piperazine | Altered basicity and H-bonding | Introduction of a second nitrogen atom can change binding modes and physicochemical properties. nih.gov |
Rational Design of Analogs based on Scaffold Hopping and Lead Optimization Principles
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. dtic.milnih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. niper.gov.in
For this compound, several scaffold hopping strategies could be envisioned. One approach is isosteric replacement, where the pyridine ring is exchanged for another heterocycle, such as a pyrimidine (B1678525), pyridazine, or even a non-aromatic ring, that can maintain the key spatial arrangement of the side chains. For example, replacing a phenyl ring with a pyrimidine ring in the antihistamine cyproheptadine (B85728) led to the development of azatadine (B1203903) with improved solubility. nih.gov
Another strategy involves modifying the core by ring-opening or ring-closure reactions. namiki-s.co.jp One could design analogs where the ether linkage and part of the pyridine are incorporated into a new fused ring system, creating a more rigid structure. Rigidification can reduce the entropic penalty of binding, sometimes leading to increased potency. nih.gov
Lead optimization would involve making smaller, more systematic changes to the lead compound. Based on the SAR insights, optimization efforts could focus on:
Exploring Substituents at the 5-position: Using the bromine as a synthetic handle, a library of compounds with diverse aryl and heteroaryl groups could be synthesized to probe for additional beneficial interactions in the binding pocket.
Systematic Modification of the Piperidine Nitrogen: A series of analogs with different substituents on the piperidine nitrogen could be created to optimize interactions and improve pharmacokinetic properties. For example, adding a nitrogen atom to an aromatic system can sometimes increase metabolic stability. niper.gov.in
Conformational Constraint: Introducing substituents on the piperidine ring or creating bicyclic analogs could lock the molecule into a more bioactive conformation.
These rational design principles, guided by an understanding of the key structural features of the this compound scaffold, provide a clear path for the development of novel and improved therapeutic agents.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govniscpr.res.in This approach is employed to determine optimized molecular geometry, electronic charge distribution, and various spectroscopic properties. nih.govniscpr.res.in For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the influence of substituents on the electronic properties of the pyridine ring. niscpr.res.inniscpr.res.in Such studies on related bromo-pyridine compounds have been used to analyze molecular stability, vibrational spectra (IR and Raman), and the nature of intramolecular interactions. nih.govniscpr.res.in While specific DFT data for 5-Bromo-2-(piperidin-4-yloxy)pyridine is not available, this method would be instrumental in understanding how the bromine atom and the piperidin-4-yloxy group modulate the electron density and reactivity of the core pyridine structure.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov
In studies of similar heterocyclic compounds, FMO analysis, typically performed using DFT calculations, has been used to characterize chemical reactivity. nih.govresearchgate.net For this compound, an FMO analysis would reveal the distribution of these orbitals. It is generally expected that the HOMO would be located over the more electron-rich portions of the molecule, while the LUMO would be distributed over the electron-deficient regions, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net
As a chemical scaffold, this compound is a precursor for molecules designed to interact with biological targets, such as protein kinases. Molecular docking simulations are essential in this context to predict how derivatives of this compound might bind to the active site of a target protein. These simulations calculate a scoring function, often expressed as a binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. niscpr.res.inresearchgate.net Studies on other pyridine derivatives have successfully used molecular docking to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins like those involved in cancer or infectious diseases. niscpr.res.innih.gov Such analyses can guide the rational design of more potent and selective inhibitors.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound contains a flexible piperidine (B6355638) ring, making conformational analysis particularly important.
Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, providing insights into its flexibility and the stability of its conformations in different environments (e.g., in solution). For flexible molecules like this compound, understanding the preferred spatial arrangement of the piperidine ring relative to the pyridine core is crucial for predicting how it will fit into a protein's binding site. While specific MD studies on this compound are not documented, research on analogous molecules with conformational disorder highlights the importance of these analyses in understanding crystal packing and intermolecular interactions. researchgate.net
Global Reactivity Descriptors and Correlation with Biological Properties
These descriptors are calculated from the energies of the HOMO and LUMO. nih.gov
Chemical Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. nih.gov
Electronegativity (χ) describes the ability of a molecule to attract electrons.
The Electrophilicity Index (ω) provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor, quantifying the molecule's global electrophilic nature. nih.gov
While the global reactivity descriptors for this compound have not been published, studies on structurally related compounds have used these parameters to characterize their reactivity profiles. nih.gov Correlating these theoretical descriptors with experimentally observed biological activities can be a valuable tool in the development of new therapeutic agents.
In Vitro Pharmacological Investigations
Receptor Binding Affinity Profiling
The 5-Bromo-2-(piperidin-4-yloxy)pyridine moiety has been integrated into molecules designed to bind with high affinity to several classes of receptors, particularly G-protein coupled receptors and kinase receptors.
Assessment of Binding to G-Protein Coupled Receptors (GPCRs), e.g., GPR119
The 2-(piperidin-4-yloxy)pyridine (B170215) portion of the scaffold is a key feature in the design of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. nih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion. nih.gov Research into novel GPR119 agonists has explored derivatives containing piperidin-4-yl-oxy-pyrimidine and N-(piperidin-4-yl)pyrimidin-4-amine structures. nih.govnih.gov In one study, optimization of a pyrimido[5,4-b] researchgate.netoxazine series led to potent GPR119 agonists, with compound 10 (featuring a tropine (B42219) ring, a bicyclic amine related to piperidine) and compound 15 demonstrating EC50 values of 13 nM and 12 nM, respectively. nih.gov These findings highlight the importance of the piperidine-like ether linkage for potent agonistic activity at the GPR119 receptor.
Analysis of Binding to Metalloproteinases, e.g., MMP12
A review of the scientific literature indicates that the this compound scaffold has not been extensively utilized as a primary structural motif for the development of inhibitors targeting matrix metalloproteinase-12 (MMP12). While various pyridine-containing compounds have been explored as MMP inhibitors, direct examples derived from this specific scaffold are not prominent in published research. researchgate.net
Exploration of Binding to Kinase Receptors (e.g., TRK, ALK, c-Met, CHK1)
The this compound scaffold is a foundational element in the development of numerous kinase inhibitors, leveraging the pyridine (B92270) core to interact with the hinge region of the kinase ATP-binding site.
Checkpoint Kinase 1 (CHK1): Derivatives incorporating the 2-(piperidin-4-yloxy)pyridine motif have shown potent inhibitory activity against CHK1, a critical mediator in the DNA damage response pathway and an attractive target for cancer therapy. mdpi.com In a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, a compound featuring a (R)-piperidin-3-yloxy group, a close structural analog, demonstrated outstanding potency with an IC50 of 0.4 nM against CHK1 and over 4300-fold selectivity against the related CHK2 kinase. Another study on pyrido[3,2-d]pyrimidin-6(5H)-one derivatives identified a potent CHK1 inhibitor with an IC50 value of 0.55 nM. mdpi.com
Anaplastic Lymphoma Kinase (ALK): The piperidine-pyridine structure is integral to the design of inhibitors targeting ALK, a receptor tyrosine kinase implicated in non-small-cell lung cancer. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit both wild-type and crizotinib-resistant ALK mutants. The representative compound 2e showed potent enzymatic activity against the clinically relevant ALKL1196M mutant with an IC50 value of 41.3 nM, which was approximately twofold more potent than crizotinib.
c-Met: The c-Met proto-oncogene, a receptor tyrosine kinase, is another target for inhibitors built upon pyridine-based scaffolds. Research has led to the development of pyrazolo[3,4-b]pyridine derivatives that exhibit strong c-Met kinase inhibition, with IC50 values in the nanomolar range. For instance, compounds 5a and 5b from one study showed potent c-Met inhibition with IC50 values of 4.27 nM and 7.95 nM, respectively.
Tropomyosin Receptor Kinase (TRK): The TRK family of receptor tyrosine kinases are targets for cancer therapy. Utilizing a scaffold hopping strategy from known inhibitors, researchers have designed novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. This work led to the discovery of pan-TRK inhibitors, with compound C03 showing an IC50 value of 56 nM against TRKA.
Enzyme Modulation and Inhibition Assays
Beyond direct receptor binding, derivatives of the this compound scaffold have been evaluated for their ability to modulate the activity of key enzymes involved in cellular metabolism and signaling.
Evaluation of Enzyme Activity Modulation (e.g., Thymidylate Synthase, NAMPT)
Nicotinamide Phosphoribosyltransferase (NAMPT): The pyridine ring is a crucial pharmacophore for inhibitors of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, making it a target for oncology. Structure-based design has led to potent NAMPT inhibitors containing 1H-pyrazolo[3,4-b]pyridine and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (B33335) motifs. In one study, an azaindole–piperidine (B6355638) compound (3a ), which contains a structure analogous to the target scaffold, showed an IC50 of 0.11 µM, which was approximately five times more potent than the well-known NAMPT inhibitor FK866. Another optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea compound exhibited a potent NAMPT IC50 of 11 nM.
Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme for DNA synthesis and a long-standing target for cancer chemotherapy. While numerous TS inhibitors are based on heterocyclic scaffolds, and some research has explored thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones, there is limited direct evidence of TS inhibitors being synthesized specifically from the this compound intermediate in the reviewed literature.
Kinase Inhibition Assays
Kinase inhibition assays have quantitatively demonstrated the potency of compounds derived from the 2-(piperidin-4-yloxy)pyridine scaffold. These derivatives often function as ATP-competitive inhibitors, with the pyridine nitrogen forming key hydrogen bonds in the kinase hinge region. The bromine at the 5-position serves as a convenient chemical handle for Suzuki or other cross-coupling reactions to build out the molecule and explore the kinase active site, enhancing potency and selectivity. nih.gov
The table below summarizes the in vitro inhibitory activity of various compounds that incorporate the core structural elements of 2-(piperidin-4-yloxy)pyridine against several protein kinases.
| Target Kinase | Derivative Series/Compound | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| CHK1 | (R)-5-((...)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 nM | |
| CHK1 | Pyrido[3,2-d]pyrimidin-6(5H)-one (Cmpd 11) | 0.55 nM | mdpi.com |
| ALKL1196M | 2-amino-4-(1-piperidine) pyridine (Cmpd 2e) | 41.3 nM | |
| c-Met | Pyrazolo[3,4-b]pyridine (Cmpd 5a) | 4.27 nM | |
| c-Met | Pyrazolo[3,4-b]pyridine (Cmpd 5b) | 7.95 nM | |
| TRKA | Pyrazolo[3,4-b]pyridine (Cmpd C03) | 56 nM |
Cell-Based Functional Assays
In Vitro Studies of Glucose-Dependent Insulin Release
The pyridine scaffold is present in various compounds investigated for the treatment of type 2 diabetes. One mechanism of action involves the stimulation of glucose-dependent insulin release from pancreatic β-cells. nih.gov G-protein-coupled receptor 119 (GPR119), which is primarily expressed in these cells, has been a significant target for developing new antidiabetic agents. nih.gov
Agonists of GPR119 have been shown to effectively stimulate insulin secretion in a glucose-dependent manner. nih.gov For instance, the discovery and optimization of a class of pyridone-containing GPR119 agonists led to the identification of BMS-903452. This compound proved to be a potent and selective agonist that was efficacious in rodent models of diabetes. nih.gov Another compound, DG-5128, a pyridine derivative, was also found to lower blood glucose levels by stimulating insulin release, though its mode of action differed from that of sulfonylureas. nih.gov This suggests that compounds containing the pyridine and piperidine moieties, such as this compound, could potentially interact with targets like GPR119 to modulate insulin secretion.
Evaluation of Incretin (B1656795) Secretion (e.g., GLP-1, GIP)
In addition to directly stimulating insulin release, some therapeutic agents for diabetes act by promoting the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov These gut hormones potentiate insulin secretion in response to glucose ingestion. nih.gov
The GPR119 pathway provides a dual mechanism of action by not only acting on pancreatic β-cells but also on enteroendocrine cells in the gastrointestinal tract to promote incretin secretion. nih.gov Studies on pyridone-containing GPR119 agonists, such as BMS-903452, have demonstrated this effect. In a single ascending dose study in healthy humans, this compound led to a dose-dependent trend toward increased total GLP-1 plasma levels. nih.gov GLP-1 receptor agonists are now successfully used in clinical settings for treating type-2 diabetes. nih.gov The structural similarities suggest that this compound could be investigated for similar effects on incretin secretion pathways.
Cell Proliferation and Cytotoxicity Assays (e.g., Anti-leukemic, Anti-cancer)
Piperidine and pyridine derivatives have been extensively studied for their potential as anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those for leukemia. nih.govarabjchem.orgekb.eg
In one study, novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their anti-leukemic activity. The most active compound in this series, featuring a nitro and fluoro substitution on a phenyl ring, effectively inhibited the growth of human leukemia cells (K562 and Reh) at low concentrations. nih.gov Another investigation into a pyrrolo[1,2-a]quinoxaline (B1220188) derivative containing a piperidin-4-yl group showed significant cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937. mdpi.com
Furthermore, a study on (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, a compound with structural similarities to the subject compound, displayed potent in vitro growth inhibitory activity against a panel of six human cancer cell lines, including glioma cells. nih.gov
| Compound Class/Name | Cell Line | Cancer Type | IC50/GI50 Value | Source |
|---|---|---|---|---|
| Pyridine Derivatives | HepG2 | Hepatocellular Carcinoma | 4.25 - 12.83 µM | ekb.eg |
| Pyridine Derivatives | MCF-7 | Breast Cancer | 4.25 - 12.83 µM | ekb.eg |
| Pyrroloquinoxaline derivative 9 | K562 | Chronic Myeloid Leukemia | 17 µM | mdpi.com |
| Thieno[3,2-b]pyridin-5(4H)-one 11f | Various (6 lines) | Renal, Breast, Colon, Gastric, Prostate, Lung | 5.6 - 8.7 µM | nih.gov |
Cellular Pathway Modulation (e.g., c-Met Phosphorylation Inhibition)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several human cancers, making them attractive therapeutic targets. nih.gov Small-molecule inhibitors that block the catalytic activity of c-Met kinase can prevent its autophosphorylation and downstream signaling.
PF-2341066 was identified as a potent and selective ATP-competitive inhibitor of c-Met kinase. This orally available compound potently inhibited c-Met phosphorylation and c-Met-dependent proliferation, migration, and invasion of human tumor cells in vitro, with IC50 values ranging from 5 to 20 nmol/L. nih.gov In cell-based assays, other pyridine-containing compounds have also been shown to inhibit c-Met kinase autophosphorylation. For example, a specific derivative was able to inhibit c-Met phosphorylation in A549 lung cancer cells at a concentration of 1.0 µM. researchgate.net These findings indicate that the pyridine scaffold, a core component of this compound, is well-suited for the design of c-Met pathway inhibitors.
Biofilm Inhibition Studies
Bacterial biofilm formation is a significant challenge in medicine as it confers resistance to antibiotics and the host immune system. Compounds that can inhibit biofilm formation are of great interest. Pyridine-based derivatives have been investigated for their antibiofilm activities. mdpi.com
One study synthesized a series of novel pyridine derivatives and tested their biological activities, including biofilm inhibition. A specific compound from this series, 4f, was found to be a potent inhibitor of Escherichia coli biofilm formation, with an inhibition value of 91.95%. mdpi.com The mechanism of biofilm inhibition by pyridine-related compounds can be multifaceted. For example, the quorum-sensing (QS) inhibitor 4-nitropyridine-N-oxide (4-NPO) was found to reduce bacterial adhesion to surfaces. It accomplishes this by adsorbing to both the surface and the bacterial outer membrane, neutralizing surface charges and thereby decelerating the rate of bacterial deposition, a critical first step in biofilm formation. nih.gov
Antimicrobial and Antifungal Activity Assessment
Currently, there is a lack of specific research data detailing the antimicrobial and antifungal activities of the compound this compound. While the broader classes of pyridine and piperidine derivatives have been the subject of numerous antimicrobial studies, direct evaluation of this specific chemical entity against bacterial and fungal strains has not been reported in the available scientific literature.
The pyridine nucleus is a common scaffold in medicinal chemistry, and various derivatives have shown a wide spectrum of biological activities, including antimicrobial and antifungal properties. Similarly, the piperidine ring is a key structural motif in many biologically active compounds. The combination of these two heterocyclic rings, along with a bromo-substituent, suggests that this compound could potentially exhibit such activities. However, without experimental data from in vitro screening assays, any discussion of its potential efficacy remains speculative.
Future research in this area would require systematic testing of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal species. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its potency.
Anti-Thrombolytic and Hemolytic Activity
There is no available scientific literature or experimental data concerning the anti-thrombolytic and hemolytic activities of this compound. Investigations into the ability of this compound to dissolve blood clots or its potential to damage red blood cells have not been documented.
The evaluation of anti-thrombolytic activity would involve in vitro assays to measure the compound's ability to promote the lysis of a pre-formed clot, often compared to a standard thrombolytic agent like streptokinase. Hemolytic activity is a critical parameter in assessing the biocompatibility of a compound, and it is typically evaluated by incubating the compound with a suspension of red blood cells and measuring the release of hemoglobin.
Given that some pyridine derivatives have been investigated for their effects on platelet aggregation and coagulation, there is a pharmacological basis for exploring these activities for novel pyridine compounds. However, for this compound specifically, these investigations have yet to be undertaken. Therefore, its profile regarding anti-thrombolytic and hemolytic effects remains unknown.
Preclinical Pharmacological and Efficacy Studies
In Vivo Efficacy in Disease Models (Non-Human)
Efficacy in Preclinical Cancer Models (e.g., Xenograft Models)
There is a lack of publicly available data on the efficacy of 5-Bromo-2-(piperidin-4-yloxy)pyridine in preclinical cancer models, such as xenografts. While this compound has been identified as a potential intermediate in the synthesis of kinase inhibitors for cancer therapy, no in vivo studies demonstrating its anti-tumor activity have been reported in the searched literature.
Pharmacodynamic Biomarkers in Preclinical Models
Information regarding the use of pharmacodynamic biomarkers to assess the biological activity of this compound in preclinical models is not available in the public domain. Such studies would be essential to understand the compound's mechanism of action and dose-response relationship in a biological system.
Assessment of Selectivity in Biological Systems
There are no available studies that assess the selectivity of this compound in biological systems. Selectivity profiling is crucial for determining the compound's specificity for its intended target and for predicting potential off-target effects.
Advanced Research Applications and Future Directions
Role as a Chemical Building Block in Complex Molecule Synthesis
5-Bromo-2-(piperidin-4-yloxy)pyridine is highly valued as a chemical building block due to its distinct functional components. The pyridine (B92270) ring is a common motif in numerous FDA-approved drugs and natural products. mdpi.com The bromine atom at the 5-position acts as a crucial handle for a variety of metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of a diverse library of derivative compounds. nih.gov The piperidin-4-yloxy group can influence physicochemical properties such as solubility and lipophilicity, and its nitrogen atom can form key hydrogen bonds with biological targets.
The reactivity of the bromo-substituent on the pyridine ring makes this compound an excellent precursor for the synthesis of more complex and novel heterocyclic systems. mdpi.com Researchers utilize this starting material to construct polycyclic and fused-ring structures, which are often explored for their pharmacological potential. For instance, pyridine derivatives are used to create fused systems like thiazolo[4,5-b]pyridines, which have shown promising antimicrobial and anticancer activities. ijnrd.org The ability to readily functionalize the pyridine core allows chemists to systematically modify molecular architecture to optimize biological activity. This strategic approach has led to the development of various pyridine-based compounds with potential applications in treating a range of diseases. researchgate.netresearchgate.net
Potential in Targeting Specific Disease Areas Beyond Current Focus
While initially explored in specific contexts like kinase inhibition, the structural motifs within this compound suggest its derivatives could have utility across a broader range of therapeutic areas. The pyridine-piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.
Derivatives synthesized from bromo-pyridine precursors have demonstrated potential in cardiovascular research, particularly as anti-thrombotic agents. In one study, novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions and evaluated for their ability to lyse blood clots. Several of the synthesized compounds exhibited significant anti-thrombotic activity. For example, compound 4b in the study showed a 41.32% clot lysis value, while compound 2i showed 31.61% lysis, indicating the potential of this chemical scaffold for developing new treatments for thrombotic diseases. nih.gov
| Compound | % Clot Lysis |
|---|---|
| Streptokinase (Positive Control) | 70.15 |
| Compound 4b | 41.32 |
| Compound 2i | 31.61 |
| Compound 4g | 29.21 |
| Compound 4a | 21.51 |
In the field of cell biology, particularly oncology, related heterocyclic compounds have shown significant activity. For example, a similar compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, was found to inhibit Na+/K+-ATPase and Ras oncogene activity in human cancer cells. nih.gov The pyridine-piperidine scaffold itself is integral to molecules designed to inhibit cell proliferation. Derivatives have been shown to possess cytotoxic effects against various human cancer cell lines, including liver (Huh-7), lung (A549), and breast (MCF-7) cancer cells, sometimes exhibiting greater potency than established drugs like Taxol. researchgate.net This suggests that this compound is a valuable starting point for developing chemical probes to study cellular pathways or for designing novel anticancer agents.
The application of this compound derivatives in metabolism research is an emerging area of interest. The broader class of piperidine (B6355638) derivatives includes compounds with known anti-diabetic properties, such as voglibose, which functions as an alpha-glucosidase inhibitor. researchgate.net The ability of pyridine-containing scaffolds to be tailored for high efficacy and selectivity makes them suitable for targeting enzymes involved in metabolic diseases. researchgate.net Furthermore, studies on the microbial metabolism of pyridines show that the rate of biological transformation is highly dependent on the nature and position of substituents on the ring. scielo.org.mx This highlights the potential for designing derivatives of this compound with specific metabolic stability profiles, a critical aspect of drug development for chronic metabolic disorders.
The pyridine nucleus is a core component of many compounds investigated for treating infectious diseases. nih.gov Research has demonstrated that derivatives of substituted pyridines possess significant antimicrobial and antiviral activities. nih.govnih.gov Specifically, compounds synthesized from a bromo-pyridine precursor have been shown to be potent inhibitors of biofilm formation in pathogenic bacteria. One study found that a synthesized derivative, compound 4f , exhibited a 91.95% inhibition of Escherichia coli biofilm formation, highlighting its potential as a lead structure for developing new antibacterial agents. nih.gov The versatility of the scaffold allows for its combination with other heterocyclic rings, which can enhance or broaden the spectrum of antimicrobial activity. nih.gov
| Compound | % Biofilm Inhibition (E. coli) |
|---|---|
| Ampicillin (Positive Control) | 94.12 |
| Compound 4f | 91.95 |
| Compound 4e | 85.43 |
| Compound 4d | 81.21 |
| Compound 4h | 79.87 |
Methodological Advancements in Characterization and Analysis for Research Purposes
The rigorous characterization and analysis of this compound and its derivatives are fundamental to ensuring purity, confirming structure, and understanding physicochemical properties in a research context. A suite of sophisticated analytical techniques is employed for this purpose, ranging from standard spectroscopic methods to advanced structural and computational analyses.
Standard spectroscopic techniques form the bedrock of characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for elucidating the molecular structure by providing detailed information about the hydrogen and carbon framework. mdpi.com Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups present in the molecule. growingscience.com Mass Spectrometry (MS), particularly techniques like Electrospray Ionization (ESI-MS), is used to confirm the molecular weight and fragmentation patterns of the compound and its derivatives. growingscience.com
For more in-depth analysis, especially during process development and scale-up, advanced methodologies are crucial. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, is utilized to identify and characterize impurities and byproducts with high accuracy, such as dehalogenated pyridines that may form during synthesis. X-ray crystallography provides unambiguous confirmation of the three-dimensional structure and regiochemistry of crystalline derivatives, offering precise insights into bond angles and lengths.
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability of the compound, which is critical for understanding its degradation profile during large-scale synthesis and storage. Furthermore, computational approaches like Density Functional Theory (DFT) are increasingly used to investigate the electronic structure, reactivity, and potential reaction pathways of pyridine derivatives, providing theoretical support for experimental findings. mdpi.com
The table below summarizes the key analytical techniques used in the research-focused characterization of this compound.
| Analytical Technique | Application in Research |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the core molecular structure and confirmation of synthetic modifications. mdpi.com |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of chemical transformations. growingscience.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and identification of byproducts (e.g., dehalogenated impurities) in syntheses. |
| X-ray Crystallography | Definitive confirmation of molecular structure, stereochemistry, and regiochemistry in solid-state. |
| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and detection of degradation points, crucial for process scale-up. |
| Density Functional Theory (DFT) | Computational investigation of electronic properties, molecular orbitals, and reaction pathways. mdpi.com |
Future Research Directions and Unexplored Therapeutic Potentials
The unique structural features of this compound, namely the reactive brominated pyridine core and the versatile piperidine moiety, position it as a valuable starting point for future research and the exploration of new therapeutic applications. researchgate.net
One of the most promising future directions lies in leveraging the compound as a scaffold for novel kinase inhibitors. Its established role as a precursor in the synthesis of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) inhibitors highlights its utility in this area. Future research could focus on modifying the piperidine and pyridine rings to target other kinases implicated in cancer and inflammatory diseases.
The bromine atom on the pyridine ring is a key handle for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of a wide array of aryl and heteroaryl groups, creating large libraries of novel compounds. These derivatives could be screened for a variety of biological activities, expanding beyond kinase inhibition.
Furthermore, the broader class of pyridine and piperidine derivatives has shown significant potential in several unexplored therapeutic areas. For instance, various functionalized pyridine compounds have demonstrated antimicrobial, anti-thrombolytic, and biofilm-inhibiting properties. mdpi.comresearchgate.net Derivatives of this compound could be synthesized and evaluated for similar activities against drug-resistant bacteria and for preventing clot formation. mdpi.commdpi.com The synthesis of related imidazo[4,5-b]pyridine derivatives has yielded compounds with potent antibacterial activity, suggesting a viable path for investigation. mdpi.com Additionally, the development of novel trifluoromethylpyridine piperazine (B1678402) derivatives as antiviral plant activators indicates that the core structure could be adapted to create agents for agricultural or human health applications. nih.gov The anti-inflammatory potential of related heterocyclic systems also presents a compelling avenue for future study. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-2-(piperidin-4-yloxy)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 5-bromo-2-chloropyridine and piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) . Reaction optimization studies suggest that anhydrous conditions and controlled temperature (20–25°C) improve yields by minimizing hydrolysis of the chloro intermediate. Purity (>99%) is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the purity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and -NMR spectroscopy. For example, absence of residual piperidin-4-ol in -NMR (DMSO-d6, δ 1.4–1.6 ppm for piperidine protons) confirms successful substitution . Quantitative analysis via LC-MS (ESI+) can detect impurities at <0.1% levels .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in sealed containers under inert gas (argon) at –20°C to prevent bromine displacement or oxidation. Waste must be neutralized with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki, Negishi) be applied to functionalize this compound?
- Methodological Answer : The bromine substituent enables palladium-catalyzed coupling. For Suzuki reactions, use Pd(PPh₃)₄ (2 mol%), arylboronic acids (1.2 eq.), and K₂CO₃ in DMF/H₂O (80°C, 12 hr). Yields >75% are reported for biaryl derivatives . For sterically hindered partners, Negishi coupling (Zn reagents, PdCl₂(dppf)) at 60°C improves efficiency .
Q. What mechanistic insights explain competing side reactions during bromine substitution?
- Methodological Answer : Competing hydrolysis of the chloro intermediate (5-bromo-2-chloropyridine) occurs in protic solvents. DFT studies suggest a SNAr mechanism where piperidin-4-ol’s nucleophilicity is enhanced by deprotonation (NaOH). Steric hindrance from the piperidine ring slows but does not prevent substitution .
Q. How do electronic effects of the piperidin-4-yloxy group influence downstream reactivity?
- Methodological Answer : The electron-donating piperidin-4-yloxy group activates the pyridine ring toward electrophilic substitution at the 3-position. For example, nitration (HNO₃/H₂SO₄) at 0°C yields 3-nitro derivatives regioselectively. Computational modeling (Hammett σ⁺ parameters) aligns with observed reactivity .
Q. What strategies resolve discrepancies in reaction yields reported for bromine-mediated functionalization?
- Methodological Answer : Yield variations often stem from trace moisture or oxygen. Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation with toluene) improves reproducibility. Kinetic monitoring via in situ IR (C-Br stretch at 550 cm⁻¹) identifies incomplete conversions .
Data Analysis & Optimization
Q. How can computational tools aid in optimizing reaction pathways for derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict transition-state energies for substitution and coupling steps. For example, Gibbs free energy (ΔG‡) comparisons between Suzuki and Stille couplings guide catalyst selection. MD simulations model solvent effects on steric accessibility .
Q. What analytical techniques characterize byproducts in large-scale syntheses?
- Methodological Answer : High-resolution MS (Q-TOF) identifies bromine-loss byproducts (e.g., dehalogenated pyridines). X-ray crystallography confirms regiochemistry of coupled products. TGA-DSC analysis detects thermal degradation (>200°C) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
